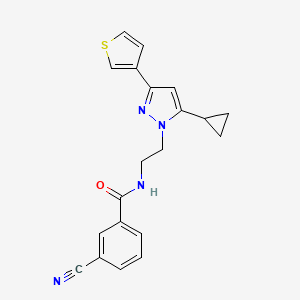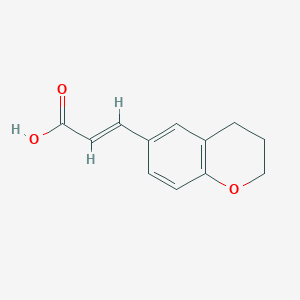
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid, commonly referred to as CHP, is an organic compound that has been studied extensively for its potential medicinal applications. CHP is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities.
Scientific Research Applications
CHP has been studied extensively for its potential medicinal applications. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. In addition, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities. CHP has also been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The exact mechanism of action of CHP is not fully understood. However, studies have suggested that CHP may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, studies have suggested that CHP may act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, studies have suggested that CHP may act as an anti-cancer agent by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
CHP has been found to possess a wide range of biochemical and physiological effects. CHP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. Furthermore, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using CHP in laboratory experiments include its availability, low cost, and wide range of biological activities. Furthermore, CHP is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using CHP in laboratory experiments. For example, CHP is not very stable and can degrade over time. In addition, the exact mechanism of action of CHP is not fully understood, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for the study of CHP. For example, further research is needed to better understand the exact mechanism of action of CHP. In addition, further research is needed to determine the potential therapeutic applications of CHP in the treatment of various diseases. Furthermore, further research is needed to explore the potential synergistic effects of CHP with other compounds. Finally, further research is needed to investigate the potential toxicity of CHP in humans.
Synthesis Methods
CHP can be synthesized through a variety of methods, including the reaction of chromene with ethyl acetoacetate, the reaction of chromene with ethyl propionate, and the reaction of chromene with ethyl butyrate. In the reaction of chromene with ethyl acetoacetate, chromene is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl propionate, chromene is reacted with ethyl propionate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl butyrate, chromene is reacted with ethyl butyrate in the presence of a base catalyst, such as sodium hydroxide, to form CHP.
properties
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3-6,8H,1-2,7H2,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCEFCLOFFMHS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=CC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

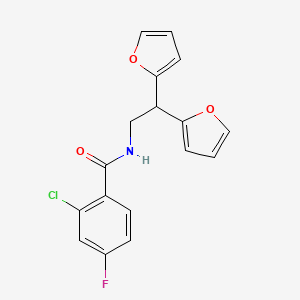
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)


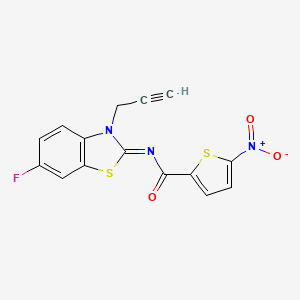
![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
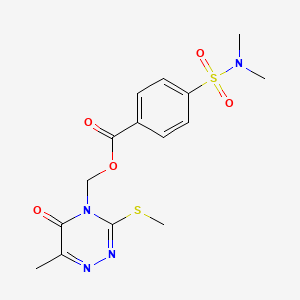

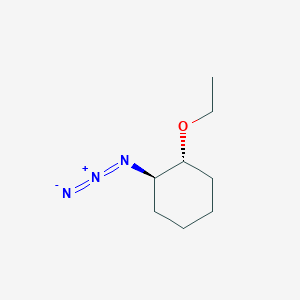
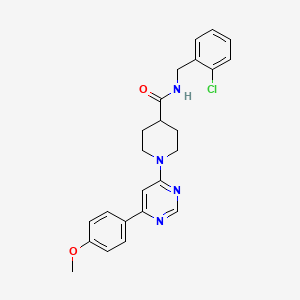
![3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2900956.png)

